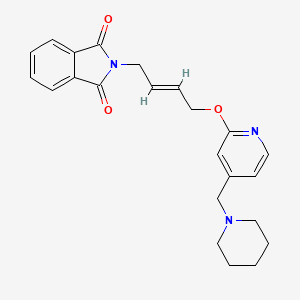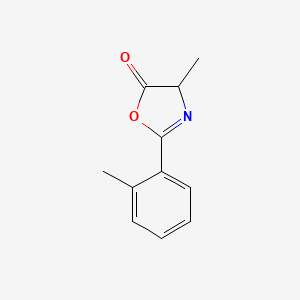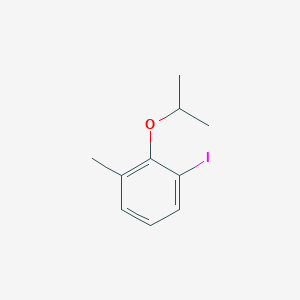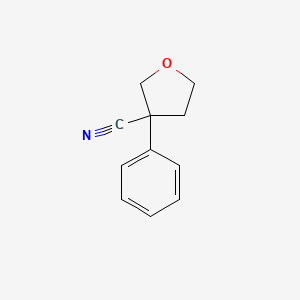
((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate: is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate typically involves the protection of functional groups, selective reduction, and carbamate formation. One common method includes the use of protecting groups to shield the hydroxyl and amine functionalities, followed by selective reduction of the pyrrolidine ring. The final step involves the formation of the carbamate group using reagents such as methyl chloroformate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters
Aplicaciones Científicas De Investigación
Chemistry: ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its ability to mimic natural substrates .
Medicine: this compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its chiral nature allows for selective interaction with biological targets .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy .
Mecanismo De Acción
The mechanism of action of ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
- (2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
- (2S,4R)-Methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide .
Uniqueness: ((2S,4R)-4-Hydroxypyrrolidin-2-yl)methyl carbamate stands out due to its specific stereochemistry and functional groups, which provide unique reactivity and interaction profiles. This makes it particularly valuable in asymmetric synthesis and as a chiral building block in various applications .
Propiedades
Número CAS |
412279-20-0 |
|---|---|
Fórmula molecular |
C6H12N2O3 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl carbamate |
InChI |
InChI=1S/C6H12N2O3/c7-6(10)11-3-4-1-5(9)2-8-4/h4-5,8-9H,1-3H2,(H2,7,10)/t4-,5+/m0/s1 |
Clave InChI |
BEQIZLDOIKRFEI-CRCLSJGQSA-N |
SMILES isomérico |
C1[C@H](CN[C@@H]1COC(=O)N)O |
SMILES canónico |
C1C(CNC1COC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-6-iodobenzo[d]oxazole](/img/structure/B12868056.png)









![2-(2-Bromobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12868154.png)
![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)
